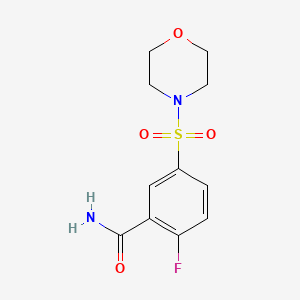
2-fluoro-5-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
2-fluoro-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Danirixin and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-fluoro-5-(4-morpholinylsulfonyl)benzamide involves the inhibition of CXCR2, which is a G protein-coupled receptor that is involved in the recruitment of inflammatory cells to the lungs. This compound binds to the receptor and prevents it from activating downstream signaling pathways, thereby reducing inflammation in the lungs.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-5-(4-morpholinylsulfonyl)benzamide can reduce inflammation in the lungs and improve lung function in animal models of respiratory diseases. This compound has also been shown to inhibit the migration of neutrophils, which are a type of white blood cell that plays a crucial role in the inflammatory response. Additionally, 2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-fluoro-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its ability to inhibit CXCR2, which is a crucial target for the development of new drugs for the treatment of respiratory diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one of the limitations of using this compound is that it may have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-5-(4-morpholinylsulfonyl)benzamide. One area of research is the development of new drugs for the treatment of respiratory diseases based on the inhibition of CXCR2. Another area of research is the exploration of the potential off-target effects of this compound on other chemokine receptors. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in animal models and humans.
Aplicaciones Científicas De Investigación
2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research is the development of new drugs for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound has been shown to inhibit the function of chemokine receptor CXCR2, which plays a crucial role in the recruitment of inflammatory cells to the lungs. By inhibiting CXCR2, 2-fluoro-5-(4-morpholinylsulfonyl)benzamide may reduce inflammation and improve lung function in patients with respiratory diseases.
Propiedades
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4S/c12-10-2-1-8(7-9(10)11(13)15)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZUQVUIUJAOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



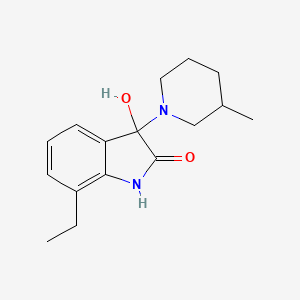
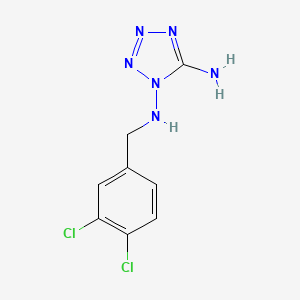
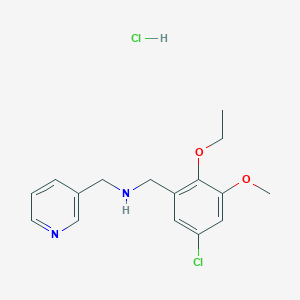
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
![5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
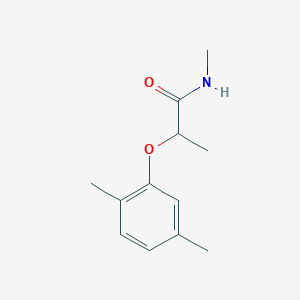
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)
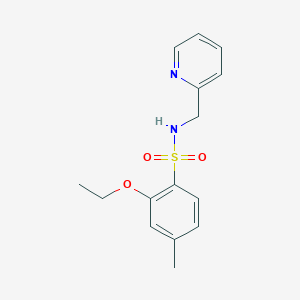
![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)